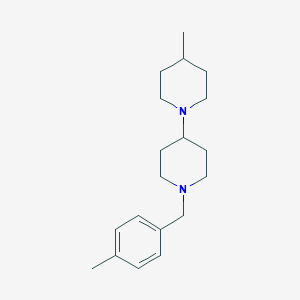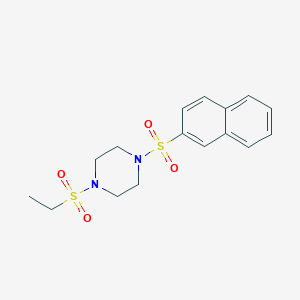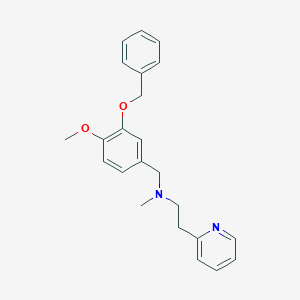
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Methyl-1-(4-methylbenzyl)-4,1'-bipiperidine, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of designer drugs. It has gained popularity in recent years due to its psychoactive effects, which mimic those of cannabis. However, the use of MMB-2201 has been associated with adverse effects, including addiction, psychosis, and even death. In
Mecanismo De Acción
The mechanism of action of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine is similar to that of THC. It binds to cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the changes in behavior and mood associated with 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine are similar to those of THC. It can cause relaxation, euphoria, altered perception, and increased appetite. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine has been associated with addiction, psychosis, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine in lab experiments include its ability to mimic the effects of THC, which allows researchers to study the effects of synthetic cannabinoids on the human body. However, the limitations of using 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine include its potential for adverse effects, which can make it difficult to conduct experiments safely. Additionally, the legality of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine varies by country, which can make it difficult to obtain for research purposes.
Direcciones Futuras
Future research on 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine should focus on understanding its long-term effects on the human body, particularly its potential for addiction and psychosis. Additionally, research should be conducted to develop safer synthetic cannabinoids that can mimic the effects of THC without the adverse effects associated with 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine. Finally, research should be conducted to develop effective treatments for addiction and psychosis associated with synthetic cannabinoid use.
Conclusion:
In conclusion, 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. However, its use has been associated with adverse effects, including addiction, psychosis, and even death. Scientific research on 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine has focused on understanding its effects on the human body, particularly its mechanism of action and biochemical and physiological effects. Future research should focus on developing safer synthetic cannabinoids and effective treatments for addiction and psychosis associated with synthetic cannabinoid use.
Métodos De Síntesis
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine is synthesized by a process known as indole-based synthetic cannabinoid synthesis. This method involves the reaction of an indole ring with a carboxylic acid derivative, which results in the formation of a synthetic cannabinoid. The synthesis of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine involves the reaction of 4-methylbenzyl chloride with 4-piperidin-1-yl-1H-indole-3-carboxylic acid, followed by purification and crystallization.
Aplicaciones Científicas De Investigación
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis. Studies have shown that 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine can activate cannabinoid receptors in the brain, leading to changes in behavior and mood.
Propiedades
Nombre del producto |
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine |
|---|---|
Fórmula molecular |
C19H30N2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2/c1-16-3-5-18(6-4-16)15-20-11-9-19(10-12-20)21-13-7-17(2)8-14-21/h3-6,17,19H,7-15H2,1-2H3 |
Clave InChI |
MVSCFPZAXZUDED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)



![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)